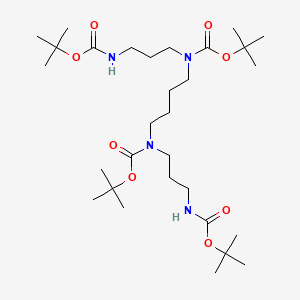
2,5-Dimethylpiperazine dihydrochloride
Übersicht
Beschreibung
2,5-Dimethylpiperazine is a derivative of piperazine . It has a molecular formula of C6H14N2 and a molecular weight of 114.19 . It’s used for research and development purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylpiperazine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also influenced by different metal halide anions when used as a structure-directing agent .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt . The templating effect of trans-2,5-dimethylpiperazine has been analyzed for different metal halide anions to understand its influence on different inorganic networks .Physical and Chemical Properties Analysis
2,5-Dimethylpiperazine is a substance used for research and development . More specific physical and chemical properties were not found in the retrieved papers.Safety and Hazards
2,5-Dimethylpiperazine is classified as having acute toxicity and can cause skin corrosion . It’s toxic in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
2,5-Dimethylpiperazine dihydrochloride is a chemical compound with a wide range of applications. It has been found to interact with various metal halide anions, influencing their inorganic networks . The primary targets of this compound are therefore these metal halide anions, which play crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as templating effects . This involves the compound acting as a structure-directing agent, influencing the structural dimensionality of hybrid metal halides . The resulting changes include variations in the dimensionalities of the inorganic networks of these hybrid materials .
Biochemical Pathways
It is known that the compound’s interaction with metal halide anions can influence various inorganic networks . These networks are involved in numerous biochemical pathways, and changes in their structure could potentially have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal halide anions it interacts with. By influencing the structural dimensionality of hybrid metal halides, the compound can potentially affect various cellular processes that these inorganic networks are involved in .
Eigenschaften
IUPAC Name |
2,5-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVEDVYURXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)



![3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid](/img/structure/B3373366.png)
